2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies and Molecular Arrangement
Crystallographic analyses have been conducted to understand the molecular arrangement and bonding patterns of similar heterocyclic compounds. For instance, J. Portilla, E. G. Mata, J. Cobo, J. N. Low, & C. Glidewell (2007) studied two isomeric compounds where molecules are linked into complex sheets or chains through hydrogen bonds, showcasing the significance of molecular geometry and intermolecular forces in the structural and functional characterization of such compounds (Portilla et al., 2007).
Synthesis of Related Pharmaceutical Compounds
While ensuring to exclude information related to drug use and dosage, it's worth noting that similar compounds have been synthesized and evaluated for various pharmacological activities. For example, Mohamed M. Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives indicating the potential of these compounds in pharmaceutical research, although the specific applications and activities were not detailed (Abdulla et al., 2014).
Structural Characterization and Computational Studies
Structural and spectroscopic characterizations have been performed on related compounds, providing insights into their molecular geometries and electronic properties. For instance, N. Burcu Arslan, C. Kazak, & F. Aydın (2015) utilized techniques like NMR, IR, X-ray diffraction, and computational methods (DFT) for the characterisation of p-nitrobenzamide compounds, indicating the importance of such analyses in understanding the properties and potential applications of these compounds (Arslan, Kazak, & Aydın, 2015).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that this compound may also produce diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-3-6-14(9-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-7-4-8-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIDLYYAIXZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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